
7-Chlorothiokynurenic acid
Übersicht
Beschreibung
7-Chlorothiokynurenic acid (7-Cl-Thiokyn; C₁₀H₇Cl₂NO₂S, MW 276.14 g/mol) is a synthetic glycine site antagonist of the NMDA receptor. It is structurally derived from kynurenic acid by substituting a chlorine atom at the 7-position and replacing the hydroxyl group with a thiol (-SH) moiety . This modification enhances its lipophilicity and binding affinity to the NMDA receptor’s glycine co-agonist site. 7-Cl-Thiokyn has been studied for its role in modulating synaptic plasticity, drug memory reconsolidation, and neurodevelopmental processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiokynurenic acid typically involves the chlorination of kynurenic acid derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the desired position on the kynurenic acid molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale chlorination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 7 undergoes nucleophilic substitution reactions, a critical pathway for modifying its structure or generating derivatives.
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Nucleophilic displacement | Amines, hydroxide ions | 7-Amino/7-hydroxy derivatives | Synthesis of analogs for SAR studies |
This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond, enhancing its susceptibility to nucleophilic attack .
Addition Reactions at the Thiol Group
The thiol (-SH) group participates in electrophilic addition and redox-driven transformations:
Reaction Type | Reagents/Conditions | Product | Biological Relevance |
---|---|---|---|
Electrophilic addition | Alkyl halides, α,β-unsaturated carbonyls | Thioether adducts | Modulation of receptor binding affinity |
Disulfide formation | Oxidizing agents (e.g., O₂) | Disulfide-linked dimers | Potential impact on pharmacokinetics |
The thiol group’s nucleophilicity enables conjugation with electrophiles, though steric hindrance from the fused aromatic system may limit reactivity .
Oxidation Reactions
Oxidation of the thiol group generates sulfinic or sulfonic acid derivatives, altering solubility and receptor interactions:
Reaction Type | Reagents/Conditions | Product | Effect on Activity |
---|---|---|---|
Mild oxidation (H₂O₂) | Aqueous peroxide, pH 7–8 | Sulfinic acid (-SO₂H) | Reduced NMDA receptor antagonism |
Strong oxidation (KMnO₄) | Acidic or alkaline conditions | Sulfonic acid (-SO₃H) | Loss of biological activity |
These transformations highlight the redox sensitivity of 7-Cl-Thio-Kyna, which may influence its stability in biological systems .
Radical Scavenging Activity
While 7-Cl-Thio-Kyna itself is not a potent radical scavenger, its analog 5-chlorothiokynurenic acid exhibits significant antioxidant properties. This distinction underscores the positional influence of substituents on reactivity .
Enzymatic Modifications
In vivo, 7-Cl-Thio-Kyna may undergo metabolic transformations such as:
-
Sulfation : Conjugation with sulfate groups via sulfotransferases.
-
Glucuronidation : Attachment of glucuronic acid to enhance excretion.
These pathways contribute to its pharmacokinetic profile but remain poorly characterized in humans .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
7-Chlorothiokynurenic acid is classified as an amino acid derivative with a chemical structure that allows it to interact with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts primarily as an antagonist at the glycine binding site of the NMDA receptor, which is crucial for mediating excitatory neurotransmission in the central nervous system .
Neuroprotective Effects
Research has shown that 7-Cl-Thio-Kyna exhibits neuroprotective properties, particularly in models of ischemic stroke. In studies using permanent middle cerebral artery occlusion in rats, the compound demonstrated a dose-dependent ability to reduce infarct size, suggesting its potential utility in treating conditions characterized by excitotoxicity . The mechanism underlying this neuroprotection is largely attributed to its antagonistic effects on glycine receptors, which modulate NMDA receptor activity .
Antidepressant Properties
This compound has been investigated for its rapid antidepressant effects, similar to those observed with ketamine. In animal models subjected to chronic unpredictable mild stress (CUMS), 7-Cl-Thio-Kyna reversed behavioral deficits associated with depression and altered levels of specific microRNAs involved in neuroplasticity . This suggests that the compound may facilitate rapid changes in synaptic function and plasticity, contributing to its antidepressant effects.
Role in Drug Addiction Research
The compound's influence on the NMDA receptor glycine site has made it a valuable tool in studying drug addiction. In experiments involving cocaine-induced conditioned place preference (CPP), microinjection of 7-Cl-Thio-Kyna into the ventral tegmental area (VTA) significantly impaired the acquisition and retrieval of cocaine reward memory without affecting locomotion. This indicates its potential as a pharmacotherapy for managing relapse in addiction .
Developmental Toxicology
This compound has also been studied for its teratogenic effects in embryonic development. Research indicates that it can induce neural tube defects when administered during critical periods of embryogenesis. The compound's ability to antagonize NMDA receptors may contribute to these developmental disruptions, highlighting the importance of understanding its safety profile in both therapeutic and experimental contexts .
Summary Table of Applications
Wirkmechanismus
7-Chlorothiokynurenic acid exerts its effects by acting as a competitive antagonist at the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glycine, thereby modulating synaptic transmission and plasticity. The compound also influences the TrkB-ERK/Akt signaling pathways, which are involved in neuroprotection and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Key Differences
The following table summarizes structural and molecular properties of 7-Cl-Thiokyn and related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Receptor Target |
---|---|---|---|---|
Kynurenic Acid | C₁₀H₇NO₃ | 189.17 | 4-Hydroxyquinoline-2-carboxylate | NMDA glycine site |
7-Chlorokynurenic Acid (7-Cl-Kyn) | C₁₀H₆ClNO₃ | 223.61 | 7-Cl, 4-hydroxyquinoline-2-carboxylate | NMDA glycine site |
7-Chlorothiokynurenic Acid | C₁₀H₇Cl₂NO₂S | 276.14 | 7-Cl, 4-thiolquinoline-2-carboxylate | NMDA glycine site |
5,7-Dichlorokynurenic Acid | C₁₀H₅Cl₂NO₃ | 258.06 | 5-Cl, 7-Cl, 4-hydroxyquinoline-2-carboxylate | NMDA glycine site |
Key Observations :
- Chlorination at the 7-position (7-Cl-Kyn, 7-Cl-Thiokyn) enhances NMDA receptor antagonism compared to non-chlorinated kynurenic acid .
- 5,7-Dichlorokynurenic acid introduces a second chlorine, which may improve potency but reduce solubility .
Pharmacological Activity and Selectivity
In Vitro and In Vivo Effects
- 7-Cl-Thiokyn : Demonstrates high selectivity for the glycine site of NMDA receptors. In a cocaine-conditioned place preference (CPP) task, intracerebral administration of 7-Cl-Thiokyn into the ventral tegmental area (VTA) disrupted drug-associated memory reconsolidation .
- 7-Cl-Kyn : A glycine site antagonist with similar potency to 7-Cl-Thiokyn but lacks the thiol group. In avian embryo models, both 7-Cl-Kyn and 7-Cl-Thiokyn induced significant teratogenic effects (e.g., developmental defects at 100 μM), highlighting their bioactivity in modulating neurodevelopmental pathways .
- D-AP5 (Glutamate site antagonist) : Unlike glycine site antagonists, D-AP5 showed minimal teratogenicity in avian embryos and selectively disrupted morphine CPP without affecting aversion memory, suggesting divergent mechanisms between glycine and glutamate site antagonists .
Comparative Potency and Toxicity
The table below compares teratogenic and mortality effects in avian embryos (data from ):
Compound | Developmental Defects (%) | Mortality Rate (%) |
---|---|---|
Vehicle Control | 5 ± 2 | 8 ± 3 |
7-Cl-Thiokyn | 65 ± 8** | 40 ± 6** |
7-Cl-Kyn | 60 ± 7** | 38 ± 5** |
D-AP5 | 15 ± 4 | 10 ± 2 |
**p < 0.01 vs. control.
Key Findings :
- Glycine site antagonists (7-Cl-Thiokyn, 7-Cl-Kyn) exhibit significantly higher teratogenicity and mortality than glutamate site antagonists like D-AP5 .
Therapeutic Potential vs. Adverse Effects
- 7-Cl-Thiokyn : Shows promise in disrupting maladaptive memory processes (e.g., cocaine addiction) but may carry risks of neurodevelopmental toxicity at high doses .
- Structural modifications (e.g., 7-Cl-Thiokyn) improve BBB permeability .
- 5,7-Dichlorokynurenic Acid : Increased chlorine substitution may enhance receptor affinity but raises concerns about metabolic stability and off-target effects .
Biologische Aktivität
7-Chlorothiokynurenic acid (7-CKA) is a synthetic derivative of kynurenic acid, notable for its biological activity as a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its potential therapeutic implications in various neurological conditions, including depression and neurodegenerative diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Overview of Kynurenic Acid and Its Derivatives
Kynurenic acid (KYNA) is a metabolite of tryptophan catabolism through the kynurenine pathway. It exhibits neuroprotective and anticonvulsive properties but has limited ability to cross the blood-brain barrier (BBB). This compound, as a derivative, retains these properties while enhancing certain pharmacological effects due to its structural modifications.
NMDA Receptor Antagonism :
7-CKA acts primarily as a competitive antagonist at the glycine co-agonist site of NMDA receptors. This action inhibits excitatory neurotransmission, which is crucial in various neurophysiological processes. The blockade of NMDA receptors by 7-CKA has been linked to protective effects against excitotoxicity, a mechanism often implicated in neurodegenerative disorders.
Transport and Bioavailability :
While KYNA can be synthesized in astrocytes and released into the extracellular space, 7-CKA's ability to penetrate the BBB is limited. Studies indicate that peripheral administration can lead to increased levels of 7-CKA in brain regions associated with seizure activity, suggesting that although it does not cross the BBB readily, it can still exert effects within the central nervous system under certain conditions .
Neuroprotective Properties
Research indicates that both KYNA and 7-CKA exhibit neuroprotective effects in models of epilepsy. In a study involving rats with chronic seizures induced by pilocarpine, elevated levels of KYNA and 7-CKA were observed in the entorhinal cortex and hippocampus, correlating with reduced neuronal loss and gliosis .
Teratogenic Effects
In developmental studies using chicken embryos, 7-CKA was shown to significantly increase the incidence of neural tube defects when administered at specific doses. At a concentration of 500 nmol/embryo/day, it resulted in an average of 12.2 defects per 100 embryos, highlighting its potent teratogenic potential . This raises concerns regarding the clinical use of NMDA receptor antagonists during pregnancy.
Case Studies
- Seizure Models : In animal models exhibiting spontaneous seizures, microdialysis revealed that chronic seizure activity led to increased formation of KYNA and 7-CKA in critical brain areas. This suggests a compensatory mechanism where these metabolites may help mitigate excitotoxic damage during seizure episodes .
- Depression Models : Animal studies have demonstrated that 7-CKA produces rapid antidepressant-like effects comparable to those induced by ketamine. However, due to its inability to cross the BBB effectively, research is focused on developing prodrugs that can deliver similar benefits while being bioavailable .
Comparative Table of Biological Activities
Activity | Kynurenic Acid (KYNA) | This compound (7-CKA) |
---|---|---|
NMDA Receptor Antagonism | Yes | Yes |
Glycine Site Antagonism | Yes | Yes |
Neuroprotective Effects | Yes | Yes |
Anticonvulsive Properties | Yes | Yes |
Ability to Cross BBB | Moderate | Low |
Teratogenic Potential | Low | High |
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of 7-Chlorothiokynurenic acid?
- Methodological Answer : Follow peer-reviewed synthetic routes, such as those involving thiokynurenic acid derivatives subjected to chlorination under controlled conditions. Validate purity using HPLC (≥95%) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry. Document all solvent ratios, reaction temperatures, and purification steps (e.g., column chromatography gradients) to enable reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use UV-Vis spectroscopy to confirm absorbance peaks indicative of the thiokynurenate backbone (e.g., 320-340 nm). FT-IR can identify sulfur-related vibrations (C-S stretch at ~650 cm). NMR should resolve the chloro-substitution pattern (e.g., H NMR: singlet for aromatic proton absence at position 7 due to Cl substitution). Cross-validate with elemental analysis .
Q. How should researchers systematically review literature on this compound’s biological activities?
- Methodological Answer : Use databases like PubMed and SciFinder with keywords “this compound,” “NMDA receptor antagonist,” and “kynurenine pathway.” Filter for peer-reviewed studies (1990–present) and prioritize mechanistic in vitro/in vivo studies. Organize findings by biological targets (e.g., GluN1/GluN2B subunits) and note species-specific responses .
Q. What are best practices for storing this compound to ensure stability?
- Methodological Answer : Store lyophilized powder at -20°C in anhydrous, light-protected containers. For solutions, use DMSO aliquots (10 mM) to avoid freeze-thaw cycles. Monitor degradation via monthly HPLC checks; discard if purity drops below 90% .
Advanced Research Questions
Q. How can researchers optimize in vitro assays for studying this compound’s NMDA receptor antagonism?
- Methodological Answer : Use primary neuronal cultures or HEK293 cells expressing GluN2B subunits. Pre-incubate with 1–100 µM this compound for 30 minutes before glutamate challenge. Measure intracellular Ca flux via Fura-2 AM. Include positive controls (e.g., MK-801) and normalize data to cell viability assays (MTT) to exclude toxicity artifacts .
Q. What statistical methods address variability in reported IC50 values for this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to dose-response curves across ≥3 independent experiments. Use ANOVA with post-hoc tests to compare assays (e.g., electrophysiology vs. calcium imaging). Account for batch-to-batch compound variability by including internal standards in each experiment .
Q. How can computational modeling elucidate this compound’s binding mechanism at NMDA receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using GluN1/GluN2B crystal structures (PDB: 4TLM). Validate poses with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-correlate with mutagenesis data (e.g., D732A mutations in GluN1 disrupting hydrogen bonding) .
Q. What strategies resolve contradictions in this compound’s effects across in vivo models?
- Methodological Answer : Conduct meta-analyses of rodent studies, stratifying by administration route (intravenous vs. intracerebroventricular) and dosage (0.1–10 mg/kg). Use random-effects models to quantify heterogeneity. Validate with pharmacokinetic profiling (plasma/brain concentration ratios) to clarify bioavailability discrepancies .
Q. Methodological Guidelines
- Data Reproducibility : Document all experimental parameters (e.g., buffer pH, cell passage number) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets .
- Ethical Compliance : For in vivo studies, obtain IACUC approval and adhere to ARRIVE guidelines for reporting animal experiments .
- Conflict Resolution : Use sensitivity analyses to identify outliers in contradictory data. Replicate key experiments in independent labs to confirm findings .
Eigenschaften
IUPAC Name |
7-chloro-4-sulfanylidene-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-5-1-2-6-7(3-5)12-8(10(13)14)4-9(6)15/h1-4H,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCOHHUVHWAXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=CC2=S)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159214 | |
Record name | 7-Chlorothiokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135025-56-8 | |
Record name | 7-Chlorothiokynurenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135025-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chlorothiokynurenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chlorothiokynurenic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.